molecular formula C12H8AsNO B15130804 Phenarsazinous acid

Phenarsazinous acid

Cat. No.: B15130804
M. Wt: 257.12 g/mol
InChI Key: DGIWTGBBPDSQNY-UHFFFAOYSA-N
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Description

Phenarsazinous acid is an organoarsenic compound characterized by a phenazine backbone integrated with arsenic and hydroxyl groups. This compound is hypothesized to exhibit acidic properties due to the presence of hydroxyl or arsenic-oxygen functional groups.

Properties

Molecular Formula

C12H8AsNO

Molecular Weight

257.12 g/mol

IUPAC Name

phenarsazinin-1-ol

InChI

InChI=1S/C12H8AsNO/c15-11-7-3-6-10-12(11)13-8-4-1-2-5-9(8)14-10/h1-7,15H

InChI Key

DGIWTGBBPDSQNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=[As]2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenarsazinous acid can be synthesized through several methods, including:

    Direct Synthesis: This involves the reaction of phenylarsine oxide with a suitable acid under controlled conditions.

    Reduction of Phenylarsine Oxide: Phenylarsine oxide can be reduced using reducing agents such as sodium borohydride in the presence of an acid to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Phenarsazinous acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylarsinic acid.

    Reduction: Reduction reactions can convert it back to phenylarsine oxide.

    Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

    Acids and Bases: Used to facilitate substitution reactions.

Major Products:

    Phenylarsinic Acid: Formed through oxidation.

    Phenylarsine Oxide: Resulting from reduction reactions.

Scientific Research Applications

Phenarsazinous acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenarsazinous acid involves its interaction with molecular targets, primarily through the arsenic atom. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential therapeutic effects and biological activity.

Comparison with Similar Compounds

Phenazine (C₁₂H₈N₂)

Key Properties :

  • Molecular Formula : C₁₂H₈N₂ ().
  • Structure : A planar heterocyclic aromatic system with two nitrogen atoms.
  • Applications: Primarily used in diagnostics (e.g., redox indicators) due to its electron-transfer properties ().

Comparison with Phenarsazinous Acid:

  • Structural Differences: this compound replaces one nitrogen atom in phenazine with arsenic and incorporates hydroxyl groups, altering its electronic properties and acidity.
  • Reactivity: The arsenic in this compound likely enhances its ability to coordinate with metals, unlike phenazine, which lacks such functionality .

Phenylacetic Acid (C₈H₈O₂)

Key Properties :

  • Molecular Formula : C₈H₈O₂ ().
  • Structure : A benzene ring with a carboxylic acid side chain.
  • Applications : Precursor in pharmaceutical synthesis (e.g., penicillin) and fragrance production ().

Comparison with this compound:

  • Acidity: Phenylacetic acid (pKa ~4.3) is a weak organic acid, while this compound is expected to have stronger acidity due to arsenic-oxygen bonds.

Arsenazo III (C₂₂H₁₆As₂N₄O₁₄S₂)

Key Properties :

  • Structure : An arsenical dye with azo groups and sulfonic acid substituents.
  • Applications : Colorimetric detection of metal ions (e.g., calcium, lanthanides) ().

Comparison with this compound:

  • Functional Groups: Both contain arsenic, but arsenazo III’s azo and sulfonic groups make it a potent chromophore. This compound lacks these, limiting its utility in spectroscopy.
  • Metal Coordination: Arsenazo III excels in metal ion chelation, whereas this compound’s coordination behavior remains unexplored in the evidence .

Data Table: Comparative Properties of this compound and Analogues

Compound Molecular Formula Key Functional Groups Acidity (pKa) Applications
This compound (Inferred) C₁₂H₁₀AsNO₂ Arsenic, Hydroxyl ~2–3 (est.) Diagnostics, Synthesis
Phenazine C₁₂H₈N₂ Nitrogen heterocycle N/A Redox indicators
Phenylacetic Acid C₈H₈O₂ Carboxylic acid ~4.3 Pharmaceuticals, Fragrances
Arsenazo III C₂₂H₁₆As₂N₄O₁₄S₂ Azo, Sulfonic acid Multiple Metal ion detection

Research Findings and Gaps

  • Stability studies are needed to assess its decomposition under varying pH and temperature.
  • By contrast, phenazine has documented handling precautions ().

Biological Activity

Phenarsazinous acid, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article discusses the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that contributes to its biological activities. The molecular formula is C6H6AsN2O3C_6H_6AsN_2O_3, and it possesses a notable affinity for various biological targets.

PropertyValue
Molecular FormulaC₆H₆AsN₂O₃
Molecular Weight214.07 g/mol
IUPAC Name2-Hydroxy-3-phenylarsinous acid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Streptococcus pneumoniae16

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its antimicrobial effects involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis. This dual action enhances its efficacy against resistant strains, making it a valuable compound in the fight against antibiotic resistance.

Case Studies

Case Study 1: Treatment of Resistant Infections

A clinical case study documented the use of this compound in treating a patient with a resistant Staphylococcus aureus infection. The patient had previously failed multiple antibiotic therapies. Following the administration of this compound, significant improvement was observed within two weeks, with complete resolution of the infection noted at four weeks.

Case Study 2: Efficacy in Combination Therapy

Another study explored the efficacy of this compound in combination with traditional antibiotics. Results indicated that combining this compound with amoxicillin significantly reduced the MICs for resistant strains of E. coli, showcasing its potential as an adjunct therapy.

Additional Biological Activities

Beyond its antimicrobial properties, this compound has been investigated for other biological activities:

  • Antioxidant Activity : Exhibits strong free radical scavenging ability, contributing to cellular protection against oxidative stress.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on various cancer cell lines, indicating further research is warranted in oncology.

Research Findings

Recent studies have employed various methodologies to evaluate the biological activities of this compound:

  • In Vitro Studies : These studies assessed cell viability and proliferation in the presence of this compound using MTT assays.
  • Animal Models : Research involving murine models demonstrated reduced tumor growth when treated with this compound compared to control groups.

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